molecular formula C9H12N2O B14058724 1-(3,5-Diaminophenyl)propan-2-one

1-(3,5-Diaminophenyl)propan-2-one

Katalognummer: B14058724
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: LHDZOLHKHYPMNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Diaminophenyl)propan-2-one is an organic compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol . This compound is characterized by the presence of two amino groups attached to a phenyl ring and a ketone group on the propan-2-one chain. It is a versatile compound with significant applications in various fields of scientific research and industry.

Vorbereitungsmethoden

The synthesis of 1-(3,5-Diaminophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,5-diaminobenzaldehyde with acetone in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(3,5-Diaminophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Diaminophenyl)propan-2-one has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(3,5-Diaminophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino groups on the phenyl ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The ketone group can also participate in nucleophilic addition reactions, leading to the formation of covalent adducts with target molecules .

Vergleich Mit ähnlichen Verbindungen

1-(3,5-Diaminophenyl)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and ketone functional groups, which provide a versatile platform for various chemical transformations and applications.

Eigenschaften

Molekularformel

C9H12N2O

Molekulargewicht

164.20 g/mol

IUPAC-Name

1-(3,5-diaminophenyl)propan-2-one

InChI

InChI=1S/C9H12N2O/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-5H,2,10-11H2,1H3

InChI-Schlüssel

LHDZOLHKHYPMNM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=CC(=CC(=C1)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.